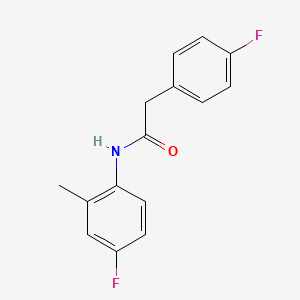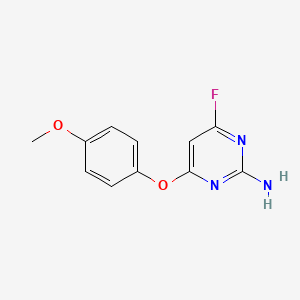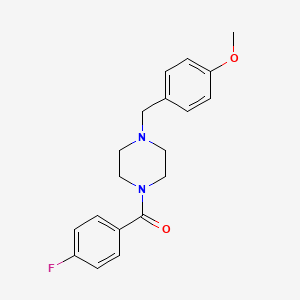![molecular formula C18H26N2O3 B5879166 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide, also known as TAPP, is a chemical compound that has gained significant attention in the field of scientific research. TAPP is a potent inhibitor of a specific enzyme called poly(ADP-ribose)polymerase (PARP), which plays a crucial role in DNA repair. In recent years, TAPP has been extensively studied for its potential applications in cancer therapy and other areas of biomedical research.
Wirkmechanismus
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide works by inhibiting PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, this repair process can be exploited to promote cell survival and resistance to chemotherapy and radiation therapy. By inhibiting PARP, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide can enhance the efficacy of these treatments by preventing DNA repair in cancer cells.
Biochemical and physiological effects:
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potent PARP inhibitory activity, with an IC50 value of 1.2 nM. In addition, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is its potent PARP inhibitory activity, which makes it a valuable tool for studying the role of PARP in various biological processes. However, one limitation of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is its high potency, which can make it difficult to use at low concentrations without causing off-target effects. In addition, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide. One area of interest is the development of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide analogs with improved pharmacological properties and reduced off-target effects. Another area of interest is the use of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance their efficacy. Finally, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide could also be studied for its potential applications in other areas of biomedical research, such as neuroprotection and inflammation.
Synthesemethoden
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with piperidine and carbonyldiimidazole to produce 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been studied for its potential applications in cancer therapy, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells. 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has also been investigated for its role in neuroprotection, as PARP inhibitors have been shown to reduce cell death in models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-[2-(4-tert-butylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)14-4-6-15(7-5-14)23-12-16(21)20-10-8-13(9-11-20)17(19)22/h4-7,13H,8-12H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGUNCWTPWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenoxy)acetyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)
